Alisporivir vs. Cyclosporine A: 30-Fold Superior Anti-HCV Replicon Potency in Huh7 Cells
In a direct head-to-head comparison using the HCV genotype 1b subgenomic replicon system in Huh7 cells, alisporivir demonstrated an EC50 of 0.01 ± 0.0007 μM, representing approximately 30-fold greater potency than cyclosporine A (EC50 = 0.3 ± 0.1 μM) in the same assay system [1]. The selectivity window (CC50/EC50) was also substantially wider for alisporivir (CC50 = 32.3 ± 22.0 μM; SI ≈ 3,230) compared to CsA (CC50 = 19.2 ± 4.5 μM; SI ≈ 64), indicating a markedly improved therapeutic index in vitro [1].
| Evidence Dimension | Anti-HCV genotype 1b replicon EC50 and selectivity index in Huh7 cells |
|---|---|
| Target Compound Data | Alisporivir EC50 = 0.01 ± 0.0007 μM; CC50 = 32.3 ± 22.0 μM; SI ≈ 3,230 |
| Comparator Or Baseline | Cyclosporine A (CsA) EC50 = 0.3 ± 0.1 μM; CC50 = 19.2 ± 4.5 μM; SI ≈ 64 |
| Quantified Difference | Alisporivir is ~30-fold more potent (EC50 ratio: 0.3/0.01); selectivity index ~50-fold higher |
| Conditions | HCV genotype 1b subgenomic replicon in Huh7 cells; luciferase readout; CC50 by MTT/MTS assay |
Why This Matters
Researchers procuring a cyclophilin inhibitor for HCV mechanistic studies should select alisporivir over CsA for its 30-fold higher antiviral index, enabling robust replication suppression at concentrations far below cytotoxic thresholds.
- [1] Ahmed-Belkacem A, Ahnou N, Brillet R, et al. In vitro antiviral activities of the cyclophilin inhibitors against HCV, HIV and HCoV-229E, and cellular toxicities. Table 2. In: F1000Research. 2016. PMC5036131. View Source
